5-Bromo-3-methylpyridine-2-sulfonyl chloride
Overview
Description
5-Bromo-3-methylpyridine-2-sulfonyl chloride is a useful research compound. Its molecular formula is C6H5BrClNO2S and its molecular weight is 270.53 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
This compound is likely used as a building block in the synthesis of more complex molecules, so its targets would depend on the specific molecules it’s used to create .
Mode of Action
As a sulfonyl chloride, it likely acts as an electrophile, reacting with nucleophiles in the course of synthetic reactions .
Biochemical Pathways
As a synthetic intermediate, its effects on biochemical pathways would be determined by the final compounds it’s used to synthesize .
Result of Action
As a synthetic intermediate, its effects would be determined by the final compounds it’s used to synthesize .
Action Environment
The action of 5-Bromo-3-methylpyridine-2-sulfonyl chloride, like many chemical reactions, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals.
Properties
IUPAC Name |
5-bromo-3-methylpyridine-2-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO2S/c1-4-2-5(7)3-9-6(4)12(8,10)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWIGUQEROPRDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1S(=O)(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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